molecular formula C24H36O2 B14315946 3-Pentadecyl-1H-2-benzopyran-1-one CAS No. 106180-95-4

3-Pentadecyl-1H-2-benzopyran-1-one

Cat. No.: B14315946
CAS No.: 106180-95-4
M. Wt: 356.5 g/mol
InChI Key: UFXOWKKFMKQYOL-UHFFFAOYSA-N
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Description

3-Pentadecyl-1H-2-benzopyran-1-one is a synthetic benzopyranone derivative characterized by a pentadecyl (C15) alkyl chain substituent at the 3-position of the benzopyranone core. Benzopyranones, also known as coumarin analogs, are heterocyclic compounds with a fused benzene and pyran ring system. The structural uniqueness of this compound lies in its long hydrophobic alkyl chain, which significantly influences its physicochemical properties, such as solubility and lipophilicity.

Properties

CAS No.

106180-95-4

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

3-pentadecylisochromen-1-one

InChI

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22-20-21-17-15-16-19-23(21)24(25)26-22/h15-17,19-20H,2-14,18H2,1H3

InChI Key

UFXOWKKFMKQYOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentadecyl-1H-2-benzopyran-1-one typically involves the condensation of 2-hydroxybenzaldehyde with a long-chain alkyl halide, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the benzopyran ring.

Industrial Production Methods

Industrial production of 3-Pentadecyl-1H-2-benzopyran-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pentadecyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pentadecyl-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Pentadecyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one

The compound 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one () shares the benzopyranone core but differs in substituents. Key distinctions include:

  • 3-Amino-4-diphenylamino: Electron-rich amino groups enable hydrogen bonding and π-π stacking, enhancing solubility in polar solvents and interactions with biological targets.
Property 3-Pentadecyl-1H-2-benzopyran-1-one 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one
Molecular Weight ~375 g/mol (estimated) ~343 g/mol (reported)
Solubility Likely low in water; high in nonpolar solvents Moderate in polar solvents (e.g., DMSO)
Key Functional Groups C15 alkyl chain Amino, diphenylamino
Potential Applications Lipid-mediated drug delivery, coatings Photovoltaic materials, bioactive ligands

Mechanistic and Functional Differences

  • Lipophilicity: The pentadecyl chain in 3-Pentadecyl-1H-2-benzopyran-1-one increases logP (octanol-water partition coefficient), making it suitable for hydrophobic applications. In contrast, the amino/diphenylamino groups in the analog improve solubility for solution-based syntheses or biological assays .
  • Biological Activity: Amino-substituted benzopyranones often exhibit enhanced binding to enzymes (e.g., kinases) due to hydrogen-bonding capabilities. The pentadecyl derivative may instead interact with lipid bilayers or act as a structural component in supramolecular assemblies.

Research Findings and Limitations

  • Synthesis: Both compounds are synthesized via cyclocondensation reactions. However, the pentadecyl variant requires alkylation steps to introduce the long chain, whereas the amino analog involves electrophilic substitution for functional group addition .
  • Data Gaps : The provided evidence lacks explicit data on 3-Pentadecyl-1H-2-benzopyran-1-one’s biological activity, stability, or toxicity. Further studies are needed to explore its applications.

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